molecular formula C6H8BrN3O B1450818 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one CAS No. 58331-07-0

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Cat. No. B1450818
CAS RN: 58331-07-0
M. Wt: 218.05 g/mol
InChI Key: QGEPNHPGBOCLSU-UHFFFAOYSA-N
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Description

The compound “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the amino, bromo, and ethyl groups, as well as the ketone functionality, could potentially confer a variety of chemical properties and reactivities to this compound.

Scientific Research Applications

Importance in Heterocyclic Chemistry and Medicinal Applications

The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one belongs to the broader class of pyrimidines, which are of significant interest in both heterocyclic chemistry and medicinal research due to their wide-ranging applications. Pyrimidines and their derivatives exhibit a diverse array of biological activities, making them pivotal in drug development and therapeutic interventions.

Synthesis and Catalysis : A key application of pyrimidine derivatives, including 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, is in the synthesis of complex heterocyclic compounds. These compounds serve as precursors or intermediates in the production of various pharmacologically active molecules. The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds demonstrates the compound's role in facilitating diverse synthetic pathways, contributing to the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Biological Activities : Pyrimidine derivatives display a broad spectrum of pharmacological effects, such as anti-inflammatory, antibacterial, antiviral, antifungal, and anticancer activities. This wide range of effects underscores the importance of pyrimidine derivatives in medicinal chemistry, with research continuously exploring new synthetic methods and structure-activity relationships to develop novel therapeutic agents (Rashid et al., 2021).

Anti-inflammatory Applications : The anti-inflammatory properties of pyrimidine derivatives are of particular interest, attributed to their inhibitory effects on various inflammatory mediators. This makes them potential candidates for developing new anti-inflammatory drugs, with ongoing studies aimed at understanding their mechanisms of action and optimizing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Potential : The role of pyrimidine derivatives in cancer therapy is another area of extensive research. These compounds have shown promise in various cancer models, acting through different mechanisms to inhibit tumor growth. The development of pyrimidine-based anticancer agents continues to be a focus, with researchers exploring novel compounds and combinations to enhance therapeutic outcomes (Kaur et al., 2014).

Future Directions

The future directions for research on “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” could include exploring its potential biological activities, given the known activities of other 2-aminopyrimidine derivatives . Additionally, further studies could investigate its synthesis, reactivity, and physical and chemical properties.

properties

IUPAC Name

2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPNHPGBOCLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333579
Record name AC1LADPK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

CAS RN

58331-07-0
Record name AC1LADPK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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